molecular formula C21H19N5O4 B2669306 9-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898447-18-2

9-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2669306
CAS No.: 898447-18-2
M. Wt: 405.414
InChI Key: LTBIQTQMMIVZNU-UHFFFAOYSA-N
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Description

9-(3,4-Dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a purine core substituted with dimethoxyphenyl and methylphenyl groups, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions The starting materials often include 3,4-dimethoxyphenyl and 2-methylphenyl derivatives, which undergo a series of reactions such as nitration, reduction, and cyclization to form the purine core

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

9-(3,4-Dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its purine core suggests possible applications in nucleotide analog studies.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Its structure may allow it to act as an inhibitor or modulator of specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action of 9-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. The purine core may allow it to bind to nucleotide-binding sites, affecting the activity of enzymes or receptors. The dimethoxyphenyl and methylphenyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 9-(3,4-Dimethoxyphenyl)-2-phenyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
  • 9-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Uniqueness

The unique combination of substituents in 9-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide provides it with distinct chemical and biological properties. The presence of both dimethoxyphenyl and methylphenyl groups enhances its versatility in various applications compared to similar compounds.

Properties

IUPAC Name

9-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c1-11-6-4-5-7-13(11)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)12-8-9-14(29-2)15(10-12)30-3/h4-10H,1-3H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBIQTQMMIVZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)OC)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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